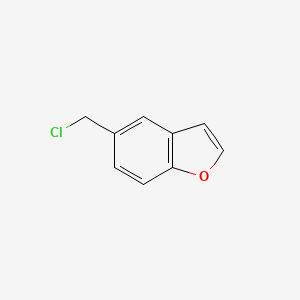

5-(Chloromethyl)benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)benzofuran is a chemical compound with the CAS Number: 37798-07-5 . It has a molecular weight of 166.61 .

Molecular Structure Analysis

The InChI code for 5-(Chloromethyl)benzofuran is 1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 .Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The construction of benzofuran rings has been achieved through methods such as proton quantum tunneling .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including 5-(Chloromethyl)benzofuran, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds .

Antiviral Activity

Benzofuran derivatives have been found to be active against viral diseases . They have been used in the treatment of diseases like HIV .

Anti-inflammatory Activity

Benzofuran derivatives have shown anti-inflammatory properties . They can be used in the treatment of inflammatory diseases .

Anticancer Activity

Benzofuran derivatives have been effective against a variety of cancers . They have been used in the development of anticancer drugs .

Enzyme Inhibition

Benzofuran derivatives act as efficient enzyme inhibitors . They have been used to inhibit enzymes like carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptor .

Preparation of Polymers

Benzofuran derivatives are widely used in the preparation of different polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters .

Synthesis of Industrial Dyes

Benzofuran derivatives have found applications in the synthesis of several dyes, including dye-sensitized solar cells and industrial dyes .

Synthesis of Natural Products

Most of the naturally occurring organic compounds are embodied with benzofuran heterocycles . Therefore, 5-(Chloromethyl)benzofuran can be used in the synthesis of natural products .

Orientations Futures

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on the synthesis of benzofuran derivatives and their potential applications in medicine .

Mécanisme D'action

Target of Action

5-(Chloromethyl)benzofuran, a derivative of benzofuran, has been found to interact with various targets. The primary target of benzofuran is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria . .

Mode of Action

Benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of neurotransmitters such asdopamine, norepinephrine, and serotonin in the brain . This suggests that 5-(Chloromethyl)benzofuran may interact with its targets in a similar manner, leading to changes in neurotransmitter release.

Biochemical Pathways

Benzofuran derivatives have been shown to possess strong biological activities such asantitumor, antibacterial, antioxidative, and antiviral activities . These activities suggest that 5-(Chloromethyl)benzofuran may affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

It has been noted that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability . This suggests that 5-(Chloromethyl)benzofuran may have favorable ADME properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit potentantibacterial activity . This suggests that 5-(Chloromethyl)benzofuran may also have potent antibacterial activity, leading to the inhibition of bacterial growth.

Propriétés

IUPAC Name |

5-(chloromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWLHDQWCKHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)benzofuran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)